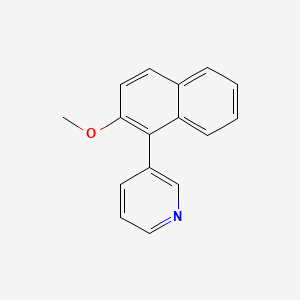

3-(2-Methoxynaphthalen-1-yl)pyridine

描述

3-(2-Methoxynaphthalen-1-yl)pyridine is a hybrid aromatic compound featuring a pyridine ring substituted at the 3-position with a 2-methoxynaphthalene group. This structural motif combines the electron-rich naphthalene system with the electron-deficient pyridine ring, creating a unique electronic profile. The methoxy group at the 2-position of the naphthalene ring acts as an electron-donating substituent, influencing molecular conformation and intermolecular interactions.

属性

CAS 编号 |

922511-80-6 |

|---|---|

分子式 |

C16H13NO |

分子量 |

235.28 g/mol |

IUPAC 名称 |

3-(2-methoxynaphthalen-1-yl)pyridine |

InChI |

InChI=1S/C16H13NO/c1-18-15-9-8-12-5-2-3-7-14(12)16(15)13-6-4-10-17-11-13/h2-11H,1H3 |

InChI 键 |

GWWYVHNKSGDDHS-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CN=CC=C3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)pyridine typically involves the coupling of 2-methoxynaphthalene with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of 2-methoxynaphthalene with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, while nucleophilic substitution can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of the pyridine ring.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution on the naphthalene ring, while nucleophiles such as amines or thiols can be used for substitution on the pyridine ring.

Major Products Formed

Oxidation: Formation of 3-(2-hydroxynaphthalen-1-yl)pyridine or 3-(2-formylnaphthalen-1-yl)pyridine.

Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)piperidine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

3-(2-Methoxynaphthalen-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, altering the conformation and function of the target protein.

相似化合物的比较

Structural and Conformational Comparisons

Key Structural Analogs :

3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)-prop-2-en-1-one (): Structure: A pyridine ring linked via a propenone bridge to a 6-methoxynaphthalene group. Conformation: X-ray crystallography reveals dihedral angles of 40.5° and 41.2° between the naphthalene and pyridine rings, indicating significant twisting due to steric and electronic effects . Key Difference: The 6-methoxy substitution on naphthalene (vs. 2-methoxy in the target compound) leads to distinct torsional strain and hydrogen-bonding patterns (C–H···O interactions in the crystal lattice) .

MCL0129 (): Structure: Contains a 2-methoxynaphthalen-1-yl group attached to a piperazine-piperidine scaffold. Activity: Acts as a melanocortin-4 receptor antagonist with anxiolytic and antidepressant effects (Ki = 1.6 nM) .

LSD1 Inhibitors (): Structure: 3-(Piperidin-4-ylmethoxy)pyridine derivatives with substituted aryl groups. Activity: Potent LSD1 inhibitors (Ki ≤ 29 nM) with >160-fold selectivity over monoamine oxidases. The pyridine core and basic amine substituents are critical for binding to LSD1’s FAD-binding pocket . Comparison: While lacking the naphthalene moiety, these compounds highlight the importance of pyridine-based scaffolds in enzyme inhibition.

Conformational Effects of Substituents :

- Electron-Donating Groups: The 2-methoxynaphthalen-1-yl group in macrocyclic compounds () reduces interplanar angles (e.g., 5.88° in Compound 6a) due to enhanced non-covalent interactions (e.g., π-π stacking, van der Waals forces) .

- Substituent Position : The 6-methoxy analog () exhibits larger dihedral angles (~40°) compared to 2-methoxy derivatives, underscoring how substitution patterns dictate molecular geometry .

Pharmacological and Biochemical Comparisons

Table 1: Key Pharmacological Data for Structural Analogs

Mechanistic Insights :

- Receptor Antagonism: The 2-methoxynaphthalen-1-yl group in MCL0129 likely enhances hydrophobic interactions with the melanocortin-4 receptor’s binding pocket, contributing to high affinity .

- Enzyme Inhibition : In LSD1 inhibitors, the pyridine ring facilitates π-stacking with FAD, while basic amine groups (e.g., piperidinyl) form hydrogen bonds with Asp555, a key residue in the catalytic site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。